
4-Methyl-5-(1H-pyrazol-4-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is a heterocyclic compound that combines a thiazole ring with a pyrazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both thiazole and pyrazole rings in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate aldehyde to yield the desired compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieving high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
4-Methyl-5-(1H-pyrazol-4-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides of the thiazole and pyrazole rings.
Reduction: Reduced forms of the thiazole and pyrazole rings.
Substitution: Alkylated or acylated derivatives of the compound.
科学的研究の応用
4-Methyl-5-(1H-pyrazol-4-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
4-Methylthiazole: Shares the thiazole ring but lacks the pyrazole moiety.
1H-Pyrazole: Contains the pyrazole ring but lacks the thiazole moiety.
Thiazolyl-pyrazole derivatives: Compounds with similar structures but different substituents on the thiazole or pyrazole rings.
Uniqueness
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is unique due to the combination of both thiazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties
特性
分子式 |
C7H7N3S |
|---|---|
分子量 |
165.22 g/mol |
IUPAC名 |
4-methyl-5-(1H-pyrazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-7(11-4-8-5)6-2-9-10-3-6/h2-4H,1H3,(H,9,10) |
InChIキー |
IROOYCCOOULFQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


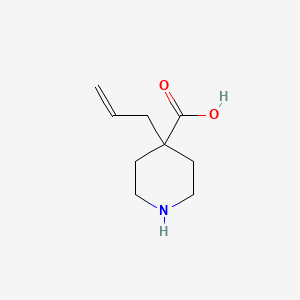
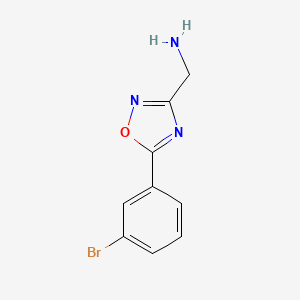
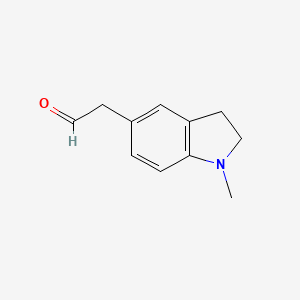
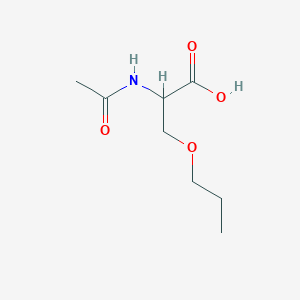
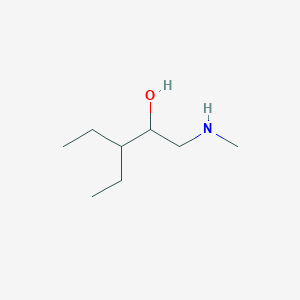
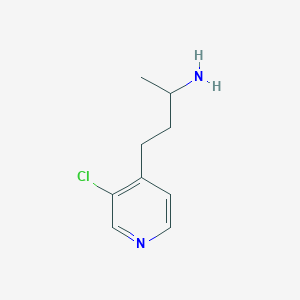
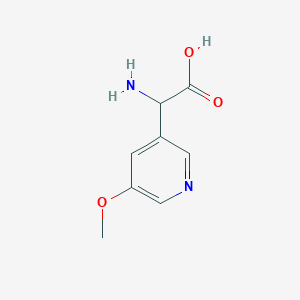
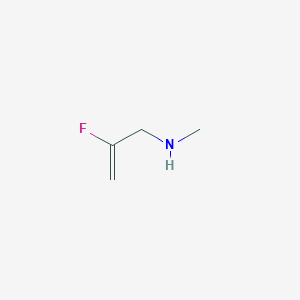



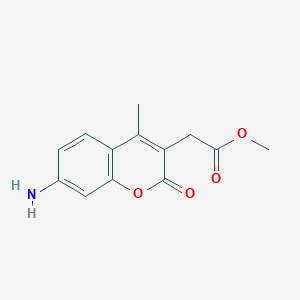
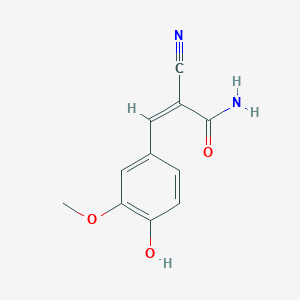
![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
